molecular formula C15H15N3O2 B13261181 3-[3-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine

3-[3-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine

Cat. No.: B13261181
M. Wt: 269.30 g/mol
InChI Key: WCOSJGISCXBZBT-UHFFFAOYSA-N
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Description

Product Overview 3-[3-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine is a high-purity chemical compound with the CAS Number 1410356-56-7. It has a molecular formula of C 15 H 15 N 3 O 2 and a molecular weight of 269.30 g/mol . This complex heterocyclic compound features a benzofuran moiety linked to a piperidine ring via a 1,2,4-oxadiazole connector, making it a valuable intermediate in medicinal chemistry and drug discovery research. Research Applications and Value This compound is of significant interest in pharmaceutical research due to its unique hybrid structure. The benzofuran scaffold is prevalent in many biologically active substances and is known for its profound physiological and chemotherapeutic properties . Compounds containing this core have been reported to exhibit a range of activities, including serving as antibacterial, anti-inflammatory, and anticonvulsant agents . The integration of this scaffold with a piperidine ring, a common feature in pharmacologically active molecules, through a stable 1,2,4-oxadiazole linker, creates a multifunctional building block. Researchers can utilize this compound in the synthesis of more complex molecules, as a core scaffold in the development of targeted screening libraries, or for structure-activity relationship (SAR) studies aimed at discovering new therapeutic agents. Handling and Safety This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) before use and handle the material in a appropriately controlled laboratory environment.

Properties

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)-5-piperidin-3-yl-1,2,4-oxadiazole

InChI

InChI=1S/C15H15N3O2/c1-2-6-12-10(4-1)8-13(19-12)14-17-15(20-18-14)11-5-3-7-16-9-11/h1-2,4,6,8,11,16H,3,5,7,9H2

InChI Key

WCOSJGISCXBZBT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=NC(=NO2)C3=CC4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Amidoxime and Carboxylic Acid Derivatives Cyclization

  • Methodology: This classical approach involves cyclization of amidoximes with acyl chlorides or activated carboxylic acids, often facilitated by catalysts such as tetrabutylammonium fluoride (TBAF) or pyridine (Table 1,,).
  • Reaction Pathway:

    Amidoxime + Acyl Chloride → Cyclization → 1,2,4-Oxadiazole
    
  • Research Outcomes: Yields vary from moderate to high (11–90%), but harsh conditions and purification challenges limit widespread applicability.

Nitrile Oxide Cycloaddition

  • Methodology: 1,3-Dipolar cycloaddition of nitrile oxides with nitriles offers an alternative route, often requiring catalysts like platinum(IV) (Table 1,).
  • Reaction Pathway:

    Nitrile + Nitrile Oxide → 1,2,4-Oxadiazole
    
  • Research Outcomes: While accessible, issues such as poor solubility and expensive catalysts restrict its use.

One-Pot Synthesis Using Amidoximes and Carboxylic Acids

Recent advancements have introduced more efficient, milder, and versatile methods:

  • Superbase Medium (NaOH/DMSO): Baykov et al. (2017) developed a one-pot synthesis at room temperature, yielding 11–90% depending on substituents (Scheme 1,).
  • Vilsmeier Reagent Activation: Zarei M. (2017) reported activation of carboxylic acids with Vilsmeier reagents, achieving yields of 61–93% (Scheme 2,).

Tandem Reactions with Nitroalkenes and Nitriles

  • Methodology: Golushko et al. (2020) demonstrated tandem reactions involving nitroalkenes, arenes, and nitriles catalyzed by trifluoromethanesulfonic acid (TfOH), with yields around 90% and reaction times as short as 10 minutes (Scheme 4,).

Specific Preparation Pathway for the Target Compound

Given the structural complexity, the synthesis likely involves:

  • Step 1: Formation of the 1,2,4-oxadiazole core via a one-pot amidoxime and carboxylic acid derivative cyclization under basic conditions, utilizing either NaOH/DMSO or activation with Vilsmeier reagents.
  • Step 2: Functionalization of the oxadiazole with a benzofuran-2-yl substituent , possibly through a coupling reaction involving the benzofuran derivative and the oxadiazole intermediate.
  • Step 3: Introduction of the piperidine moiety , generally via acylation or nucleophilic substitution, employing acyl chlorides or activated esters, with reaction promotion by bases like triethylamine or pyridine in suitable solvents (e.g., dichloromethane, tetrahydrofuran).

Detailed Reaction Conditions and Data

Method Reagents Conditions Yield Range Notes
Amidoxime + Carboxylic Acid (Superbase) Amidoxime, methyl/ethyl esters, NaOH, DMSO Room temperature, 4–24 hours 11–90% Mild, versatile, suitable for diverse derivatives
Amidoxime + Carboxylic Acid (Vilsmeier Activation) Amidoxime, activated acid (Vilsmeier reagent) Reflux, 2–12 hours 61–93% High yield, straightforward purification
Tandem Nitroalkenes + Nitriles Nitroalkenes, nitriles, TfOH 10 min, room temperature ~90% Rapid, high-yield, but superacid use limits substrate scope

Note: The specific synthesis of the benzofuran-2-yl derivative would involve coupling of the benzofuran core with the oxadiazole, likely via nucleophilic aromatic substitution or cross-coupling reactions, employing palladium catalysis or similar methodologies.

Notes on the Piperidine Functionalization

The piperidine ring is typically attached via acylation of the nitrogen atom:

  • Reaction: Piperidine reacts with aryl or heteroaryl acyl chlorides.
  • Conditions: Base-promoted amidation using triethylamine or pyridine, in solvents like dichloromethane or tetrahydrofuran.
  • Reaction Parameters: Gradual warming from 0°C to ambient temperature over 4–12 hours, followed by purification.

Supporting Data and Research Outcomes

  • Yields: The synthetic routes generally yield the target heterocyclic compounds in moderate to excellent yields (50–98%), depending on the method and substituents.
  • Purification: Techniques such as chromatography, recrystallization, and extraction are employed for purification.
  • Reaction Times: Range from as short as 10 minutes (tandem reactions) to 24 hours for conventional cyclizations.
  • Catalysts and Reagents: Use of N-iodosuccinimide, Vilsmeier reagents, and various coupling agents (EDCI, DCC, HOBT) are common.

Chemical Reactions Analysis

Types of Reactions

3-[3-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives of benzofuran.

    Reduction: Amine derivatives of oxadiazole.

    Substitution: Various substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 3-[3-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine is not fully understood, but it is believed to involve interactions with various molecular targets. The benzofuran moiety may interact with DNA or proteins, leading to the inhibition of cell growth or the induction of apoptosis in cancer cells . The oxadiazole ring may contribute to the compound’s antimicrobial activity by disrupting bacterial cell membranes .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Oxadiazole-Piperidine Derivatives

Compound Name Molecular Formula Substituents (Oxadiazole Position 3) Piperidine Modifications Biological Activity (if reported) Purity/Commercial Availability Reference ID
3-[3-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine C₁₆H₁₄N₃O₂ 1-Benzofuran-2-yl Unmodified piperidine Not explicitly reported 95%
3-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]benzonitrile C₁₄H₉N₅O 3-Pyridinyl Benzonitrile substitution Not reported N/A
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide C₂₂H₂₂FN₅O₂ 4-Fluorophenyl 1-Carboxamide (N-(2-methylphenyl)) Antituberculosis (Mycobacterium tuberculosis inhibition) Not specified
4-{[3-(1-Methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride C₁₄H₂₄ClN₃O₂ 1-Methoxycyclopentyl Methyl substitution at position 4 Not reported Available (ChemSpider ID 65087011)
2-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride C₉H₁₂ClF₃N₃O 2,2,2-Trifluoroethyl Position 2 substitution Not reported Commercial (CAS 1393330-65-8)
3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(4-nitrophenyl)acryloyl]piperidine C₂₂H₁₉ClN₄O₄ 4-Chlorophenyl 1-Acryloyl substitution Not reported CAS 5994-97-8

Key Observations

Substituent Diversity :

  • The benzofuran group in the target compound distinguishes it from analogues with pyridinyl (e.g., ), fluorophenyl (e.g., ), or trifluoroethyl (e.g., ) substituents. These variations influence lipophilicity and electronic properties, affecting receptor binding and solubility.
  • Piperidine modifications (e.g., carboxamide in or acryloyl in ) introduce steric and electronic effects that may enhance target selectivity.

Biological Activity: The fluorophenyl derivative (C₂₂H₂₂FN₅O₂) demonstrated antituberculosis activity with higher receptor binding affinity than standards, suggesting that electron-withdrawing groups (e.g., fluorine) enhance interactions with mycobacterial targets .

Physicochemical Properties :

  • The trifluoroethyl-substituted compound (C₉H₁₂ClF₃N₃O) has enhanced metabolic stability due to the fluorine atoms, a common strategy in medicinal chemistry .
  • The unmodified piperidine in the target compound likely exhibits higher basicity (pKa ~10) compared to carboxamide or acryloyl derivatives, impacting bioavailability.

Biological Activity

3-[3-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C15H16N3O2
  • Molecular Weight : 276.31 g/mol
  • CAS Number : 1909325-63-8
  • IUPAC Name : 3-(benzofuran-2-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride

The biological activity of 3-[3-(1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine is primarily attributed to its ability to interact with various cellular targets:

  • Anticancer Activity : The compound has shown cytotoxic effects against multiple cancer cell lines, including breast adenocarcinoma (MCF-7) and leukemia cells. It induces apoptosis through the upregulation of p53 and activation of caspase pathways .
  • Antimicrobial Properties : Research indicates that benzofuran derivatives exhibit significant antimicrobial activity against various strains, including M. tuberculosis. The structure of the compound plays a crucial role in its efficacy against these pathogens .
  • Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties, although specific mechanisms remain to be fully elucidated.

Case Studies and Experimental Results

A variety of studies have been conducted to evaluate the biological activity of this compound:

  • Anticancer Studies :
    • In vitro assays showed that derivatives of oxadiazole displayed IC50 values in the micromolar range against MCF-7 and other cancer cell lines. For instance, certain analogs exhibited IC50 values as low as 0.65 μM .
    • Flow cytometry analyses confirmed that these compounds induce apoptosis in a dose-dependent manner, highlighting their potential as chemotherapeutic agents .
  • Antimicrobial Activity :
    • The compound demonstrated promising results against M. tuberculosis, with minimum inhibitory concentrations (MIC) comparable to established antimycobacterial agents .
    • Benzofuran derivatives have been noted for their antibacterial properties against both gram-positive and gram-negative bacteria .

Comparative Data Table

Biological ActivityCell Line/PathogenIC50/MIC ValueReference
AnticancerMCF-70.65 μM
AntimycobacterialM. tuberculosis<0.60 μM
AntibacterialE. coli8 μg/mL

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-[3-(1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for synthesis or handling steps to minimize inhalation risks. Store the compound in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation. Avoid exposure to moisture or open flames due to potential reactivity .
  • Data Contradiction Note : Safety classifications vary across sources. For example, some piperidine derivatives are labeled as non-hazardous (e.g., ), while others (e.g., ) report acute oral toxicity (Category 4) and respiratory irritation. Validate safety data using institution-specific risk assessments.

Q. How can researchers confirm the structural identity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : Compare 1H^1H- and 13C^{13}C-NMR spectra with reference data for benzofuran and oxadiazole moieties.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., expected [M+H]+ for C14_{14}H12_{12}N3_3O2_2: 278.0930).
  • Infrared Spectroscopy (IR) : Identify characteristic absorptions for C=N (1,2,4-oxadiazole, ~1600 cm1^{-1}) and aromatic C-H (benzofuran, ~3050 cm1^{-1}) .

Q. What solvent systems are compatible with this compound for chromatographic purification?

  • Methodological Answer : Optimize solubility using polar aprotic solvents (e.g., DMF, DMSO) for reaction steps. For column chromatography, use gradients of ethyl acetate/hexane (3:7 to 6:4) or dichloromethane/methanol (95:5). Monitor polarity adjustments to prevent decomposition of the oxadiazole ring .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction conditions for synthesizing this compound?

  • Methodological Answer :

  • Reaction Path Search : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model cyclization steps for the oxadiazole ring.
  • Transition State Analysis : Identify energy barriers for key intermediates (e.g., nitrile oxide formation).
  • Machine Learning : Train models on existing benzofuran-oxadiazole reaction datasets to predict optimal catalysts (e.g., CuI or Pd-based systems) and temperatures (typically 80–120°C) .
    • Example Workflow :
StepComputational ToolExperimental Validation
1Gaussian 16Confirm intermediates via LC-MS
2ICReDD PlatformTest predicted solvent ratios

Q. How to resolve contradictions in biological activity data across assays (e.g., IC50_{50} variability)?

  • Methodological Answer :

  • Assay Design : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for solvent effects (e.g., DMSO ≤0.1%).
  • Statistical Analysis : Use ANOVA with post-hoc Tukey tests to compare replicates. Address outliers via Grubbs’ test (α=0.05).
  • Meta-Analysis : Cross-reference with structurally similar compounds (e.g., piperidine-containing analogs in ) to identify structure-activity trends .

Q. What strategies mitigate instability of the 1,2,4-oxadiazole ring under acidic/basic conditions?

  • Methodological Answer :

  • pH Control : Maintain reaction pH between 6–8 during purification. Use buffered aqueous layers (e.g., ammonium acetate, pH 6.5) in extractions .
  • Protective Groups : Introduce tert-butoxycarbonyl (Boc) groups to the piperidine nitrogen to reduce electrophilic attack on the oxadiazole.
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 14 days) with HPLC monitoring (C18 column, 220 nm) .

Methodological Resources Table

Research AspectRecommended TechniquesKey References
Synthesis OptimizationDFT, Factorial Design (e.g., 23^3 designs)
Biological AssaysDose-response curves, SPR binding kinetics
Stability AnalysisForced degradation studies, QbD approaches

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